molecular formula C26H23N3O4 B2660562 (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one CAS No. 1024763-78-7

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one

Cat. No.: B2660562
CAS No.: 1024763-78-7
M. Wt: 441.487
InChI Key: QYUMVFILILTGIP-QJOMJCCJSA-N
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Description

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl, nitrophenyl, and phenoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-5-tert-butyl-2-(4-aminophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.

    (4Z)-5-tert-butyl-2-(4-methylphenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one imparts unique chemical properties, such as its ability to undergo specific oxidation and reduction reactions. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c1-26(2,3)24-23(25(30)28(27-24)19-12-14-20(15-13-19)29(31)32)17-18-8-7-11-22(16-18)33-21-9-5-4-6-10-21/h4-17H,1-3H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUMVFILILTGIP-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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